molecular formula C9H8FNO2S B1309453 3-[(4-Fluorophenyl)sulfonyl]propanenitrile CAS No. 890091-73-3

3-[(4-Fluorophenyl)sulfonyl]propanenitrile

Cat. No. B1309453
M. Wt: 213.23 g/mol
InChI Key: LEUZTXMDDQGYQK-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]propanenitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and functional groups that can provide insight into the properties and reactivity of similar sulfonyl and nitrile-containing compounds. For instance, the luminescent properties of di[4-(4-diphenylaminophenyl)phenyl]sulfone (DAPSF) suggest that the sulfonyl group can play a significant role in the optical properties of related compounds . Additionally, the synthesis of sulfonamides and carbamates from a fluorinated aniline derivative indicates that the presence of a fluorine atom on the aromatic ring can influence the reactivity and biological activity of these compounds .

Synthesis Analysis

The synthesis of related compounds, such as sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, involves the use of substituted aryl sulfonyl chlorides and chloroformates . This suggests that similar methods could potentially be applied to synthesize 3-[(4-Fluorophenyl)sulfonyl]propanenitrile, using appropriate sulfonyl chlorides and nitrile precursors under neat conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(4-Fluorophenyl)sulfonyl]propanenitrile can be elucidated using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry . These methods provide detailed information about the functional groups present and the overall molecular architecture.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds is highlighted in the synthesis of sulfonated polytriazoles, where a diazide monomer reacts with an alkyne to form a polytriazole . This indicates that sulfonyl groups can participate in various chemical reactions, including click chemistry, which could be relevant for further functionalization of 3-[(4-Fluorophenyl)sulfonyl]propanenitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds can vary widely. For example, the sulfonated polytriazoles exhibit high molecular weights, good solubility, and film-forming capabilities, along with high thermal and chemical stabilities . These properties are crucial for their application as proton exchange membranes. Similarly, the sulfonyl group in 3-[(4-Fluorophenyl)sulfonyl]propanenitrile may confer specific physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

  • Organic Chemistry

    • Application : “3-[(4-Fluorophenyl)sulfonyl]propanenitrile” is a chemical compound that can be used in organic synthesis .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the organic synthesis. Unfortunately, the exact procedures are not provided in the sources I found .
    • Results or Outcomes : The outcomes would also depend on the specific context of the organic synthesis. The compound could potentially be used as a building block to create more complex organic compounds .
  • Synthesis of Sulfonyl Fluorides

    • Application : Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery and materials science . Although “3-[(4-Fluorophenyl)sulfonyl]propanenitrile” is not directly mentioned, it’s possible that it could be used in the synthesis of sulfonyl fluorides.
    • Method of Application : Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
    • Results or Outcomes : This method provides a new way to produce sulfonyl fluorides, which have a wide range of applications in various scientific fields .

properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUZTXMDDQGYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406284
Record name 3-[(4-fluorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)sulfonyl]propanenitrile

CAS RN

890091-73-3
Record name 3-[(4-fluorophenyl)sulfonyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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